5-Aza-7-deazaguanine

説明

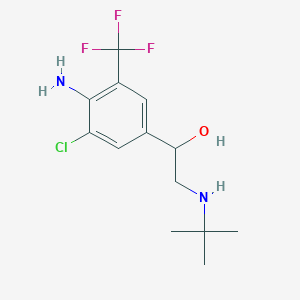

5-Aza-7-deazaguanine, also known as this compound, is a useful research compound. Its molecular formula is C5H5N5O and its molecular weight is 151.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ハチモジDNAのヌクレオ塩基

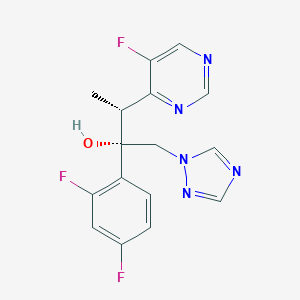

5-Aza-7-deazaguanineは、2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-oneとしても知られており、ハチモジDNAのヌクレオ塩基として使用され、6-Amino-5-nitropyridin-2-oneと対を形成します .

RNAおよびDNA塩基対の構築

This compoundブリッジヘッドヌクレオシドの認識面の変化は、プリンヌクレオシドに対するものであり、DNAおよびRNAにおける新しいプリン-プリンまたはプリン-ピリミジン塩基対の構築を可能にする .

RNAウイルスの阻害

This compoundヌクレオシドアナログは、BVDV、YFV、およびWNVを含む多くのRNAウイルスの複製阻害について、細胞培養実験で評価されてきた .

結晶構造解析

This compoundの誘導体である7-iodo-5-aza-7-deazaguanosineの単結晶X線構造が報告されている。 この構造は、グリコシル結合におけるアンチコンフォメーションと、リボース部分のNコンフォメーション(O40-endo)を示し、50-ヒドロキシル基のアンチペリプラナー配向を示す .

細胞ストレス抵抗

This compoundを含むデアザグアニン修飾は、細胞ストレス抵抗に寄与し、生物の適応性を直接調節する .

自己非自己識別機構

デアザグアニン修飾は、生物の免疫応答にとって重要な自己非自己識別機構に役割を果たす .

宿主回避防御

デアザグアニン修飾は、宿主回避防御に関与しており、これは病原体が宿主の免疫系を回避するために使用するメカニズムである .

翻訳効率とコドン-アンチコドン相互作用

This compoundを含むデアザグアニン修飾は、DNAとtRNAの分子生物学において多面的な役割を果たし、翻訳効率の微妙な微調整や、コドン-アンチコドン相互作用の複雑な調節など、多様で不可欠な生物学的プロセスを形作る .

作用機序

5-Aza-7-deazaguanine, also known as 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one or 662ZVV7ADX, is a 5-Aza-7-deazapurine base that is an isomer of guanine . This compound has a unique mechanism of action, which we will explore in detail below.

Target of Action

The primary target of this compound is the hachimoji DNA , where it serves as a nucleobase . It pairs with 6-Amino-5-nitropyridin-2-one within this DNA structure .

Mode of Action

This compound interacts with its targets through hydrogen bonding . This interaction results in changes to the nucleobase recognition pattern, making it valuable for the construction of homo purine DNA and silver-mediated base pairs .

Biochemical Pathways

The compound is a product of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpd gene cluster encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria . The DpdA inserts preQ0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB. DpdC then converts preQ0-modified DNA to ADG-modified DNA .

Pharmacokinetics

The iodinated nucleoside shows an anti conformation at the glycosylic bond and an N conformation (O40-endo) for the ribose moiety, with an antiperiplanar orientation of the 50-hydroxy group .

Result of Action

The result of this compound’s action is the creation of a unique DNA structure. The compound’s ability to form hydrogen bonds with 6-Amino-5-nitropyridin-2-one allows it to serve as a nucleobase in hachimoji DNA . This results in changes to the nucleobase recognition pattern, which can be used to construct homo purine DNA and silver-mediated base pairs .

生化学分析

Biochemical Properties

5-Aza-7-deazaguanine is a substrate for wild-type E. coli purine nucleoside phosphorylase and its Ser90Ala mutant in the synthesis of base-modified nucleosides . This suggests that this compound interacts with these enzymes, potentially influencing their activity and the overall biochemical reactions they are involved in.

Cellular Effects

It is known that this compound is used as a nucleobase in hachimoji DNA , suggesting that it may influence cellular processes related to DNA replication, transcription, and translation.

Molecular Mechanism

The molecular mechanism of this compound is not fully elucidated. It is known to be a substrate for E. coli purine nucleoside phosphorylase in the synthesis of base-modified nucleosides . This suggests that it may interact with this enzyme at the molecular level, potentially influencing its activity and the overall biochemical reactions it is involved in.

Temporal Effects in Laboratory Settings

It is known that this compound is used as a nucleobase in hachimoji DNA , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented and require further research. It is known that this compound is a substrate for E. coli purine nucleoside phosphorylase in the synthesis of base-modified nucleosides , suggesting that it may be involved in the metabolic pathways related to these enzymes.

Subcellular Localization

Given its role as a nucleobase in hachimoji DNA , it is likely to be found in the nucleus where DNA replication and transcription occur.

特性

IUPAC Name |

2-amino-3H-imidazo[1,2-a][1,3,5]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-3-8-4-7-1-2-10(4)5(11)9-3/h1-2H,(H3,6,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTJOICDZAFYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=O)NC(=NC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541537 | |

| Record name | 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67410-64-4 | |

| Record name | 2-Aminoimidazo[1,2-a]-1,3,5-triazin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67410-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aza-7-deazaguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067410644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AZA-7-DEAZAGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662ZVV7ADX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Unlike canonical Watson-Crick base pairing, 5-aza-7-deazaguanine exhibits a unique ability to form stable "purine-purine" base pairs. This unusual pairing primarily occurs with either guanine or isoguanine. [, , ] The impact on DNA structure is significant, often leading to the formation of parallel-stranded DNA, a departure from the typical antiparallel orientation. [, , ] This shift in DNA architecture can influence stability and potentially affect interactions with DNA-binding proteins.

A: The molecular formula of this compound is C5H5N7O, and its molecular weight is 175.15 g/mol. While spectroscopic data is spread across various publications, a 2019 study by Krul et al. [] provides a detailed spectroscopic analysis, including UV-Vis absorption and fluorescence emission spectra, offering insights into its photophysical properties.

A: The specific arrangement of hydrogen bond donors and acceptors in this compound differentiates it from natural purines. This unique arrangement allows it to form stable hydrogen bonds with other purine bases like guanine and isoguanine. Research suggests that the position of functional groups on the this compound molecule, especially at position 7, significantly influences the stability of these non-canonical base pairs. [] For instance, bulky substituents at position 7 can hinder base pair formation. []

A: The impact of this compound on DNA stability depends on various factors, including the sequence context, the presence of metal ions, and the anomeric configuration of the incorporated nucleoside. Studies indicate that while single incorporations might slightly decrease duplex stability, consecutive this compound-isoguanine base pairs can lead to substantial stepwise stabilization. [] Interestingly, silver ions can further stabilize duplexes containing this compound-cytosine base pairs. [] This highlights the potential of this modified base for designing metal-mediated DNA structures.

A: Indeed, the unique properties of this compound have sparked interest in diverse fields. Research indicates its potential as a substrate for the enzymatic synthesis of modified nucleosides. For example, it has been used in the chemoenzymatic synthesis of clofarabine, a nucleoside analogue with anticancer activity. [] Additionally, the ability to introduce functional groups, like ethynyl or octadiynyl chains, at specific positions on the this compound molecule makes it attractive for developing bioconjugation strategies and constructing functional nanomaterials. [, ]

A: Despite its potential, several challenges need to be addressed. One challenge is the synthesis and purification of this compound nucleosides, which can be complex, requiring multiple steps and specialized techniques to achieve high purity. [, ] Another challenge relates to the stability of this compound. While relatively stable under physiological conditions, its photostability appears to be lower compared to natural guanine. [] This aspect needs further investigation, particularly for applications involving exposure to UV light. Addressing these challenges will be crucial for fully realizing the potential of this intriguing molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。